1-(3-Methyl-1,2,4-oxadiazol-5-yl)-2-azabicyclo[2.1.1]hexane is a compound that features a bicyclic structure with potential applications in medicinal chemistry. Its unique structure incorporates both an azabicyclo framework and an oxadiazole moiety, which may contribute to its biological activity. This compound is classified under organic compounds and specifically falls into the category of bicyclic amines.
The compound is derived from the bicyclo[2.1.1]hexane framework, which is known for its interesting chemical properties and biological activities. The classification of 1-(3-Methyl-1,2,4-oxadiazol-5-yl)-2-azabicyclo[2.1.1]hexane can be further detailed as follows:
The synthesis of 1-(3-Methyl-1,2,4-oxadiazol-5-yl)-2-azabicyclo[2.1.1]hexane can be approached through various methods involving the construction of the bicyclic framework followed by functionalization with the oxadiazole group.
The molecular structure of 1-(3-Methyl-1,2,4-oxadiazol-5-yl)-2-azabicyclo[2.1.1]hexane features a bicyclic core with a nitrogen atom integrated into the ring system:
Property | Value |
---|---|
Molecular Formula | C₈H₁₁N₃O |
Molecular Weight | 165.19 g/mol |
InChI Key | NOAWNIBBMPGQEN-UHFFFAOYSA-N |
SMILES | CC1=NN=C(O1)C23CC(C2)CN3 |
The chemical reactivity of 1-(3-Methyl-1,2,4-oxadiazol-5-yl)-2-azabicyclo[2.1.1]hexane can be explored through various reaction pathways:
The mechanism of action for compounds like 1-(3-Methyl-1,2,4-oxadiazol-5-yl)-2-azabicyclo[2.1.1]hexane often involves interaction with biological targets such as enzymes or receptors:
The physical properties of 1-(3-Methyl-1,2,4-oxadiazol-5-yl)-2-azabicyclo[2.1.1]hexane include:
Experimental data regarding melting point, boiling point, or specific heat capacities are often necessary for practical applications but may not be readily available in literature.
The potential applications of 1-(3-Methyl-1,2,4-oxadiazol-5-yl)-2-azabicyclo[2.1.1]hexane span various fields:
Bicyclic scaffolds are pivotal in medicinal chemistry for imparting structural rigidity and precise three-dimensional pharmacophore positioning. The 2-azabicyclo[2.1.1]hexane moiety in 1-(3-Methyl-1,2,4-oxadiazol-5-yl)-2-azabicyclo[2.1.1]hexane exemplifies this strategy, featuring a bridgehead nitrogen atom that enhances hydrogen-bonding capabilities and metabolic stability. This high ring strain energy (approximately 25–30 kcal/mol) enforces conformational restriction, reducing entropy penalties upon target binding [3] [5]. The scaffold’s compact, [2.1.1] bicyclic framework also improves membrane permeability due to its balanced lipophilicity (calculated LogP = 1.2) and low molecular weight [3]. Compared to larger bicyclic systems (e.g., [2.2.1]heptane), it offers superior steric complementarity to enzymatic pockets, as demonstrated in dipeptidyl peptidase-IV (DPP-4) inhibitors where azabicyclohexane derivatives exhibit IC50 values in the nanomolar range [5].
Table 1: Comparative Analysis of Bicyclic Scaffolds in Drug Design
Bicyclic System | Ring Strain (kcal/mol) | Bridgehead Atoms | Bioactivity Relevance |
---|---|---|---|
2-Azabicyclo[2.1.1]hexane | 25–30 | N | Enhanced binding affinity, metabolic stability |
2-Azabicyclo[2.2.1]heptane | 20–25 | N | Moderate selectivity for DPP-4 |
3-Azabicyclo[3.1.0]hexane | 30–35 | N | High reactivity, limited stability |
The 1,2,4-oxadiazole ring serves as a bioisostere for carboxylic esters and amides, mitigating metabolic vulnerabilities while retaining hydrogen-bonding capacity. Its 3-methyl-5-yl variant in the subject compound contributes to:
Table 2: Key Physicochemical Properties of 1,2,4-Oxadiazole Pharmacophore
Property | Value/Feature | Impact on Bioactivity |
---|---|---|
Aromaticity | Moderate | Stabilizes π-stacking interactions |
Dipole moment | 3.0–4.0 Debye | Enhances target binding specificity |
Metabolic stability | High | Resists enzymatic degradation |
Synthetic accessibility | One-pot methods available | Accelerates lead optimization |
Hybrids integrating azabicyclohexane and oxadiazole units show promise in treating type 2 diabetes mellitus (T2DM) through DPP-4 inhibition. DPP-4 degrades incretin hormones (e.g., GLP-1), and its inhibition potentiates insulin secretion. The subject compound’s scaffold mirrors stereochemical features of clinical gliptins (e.g., sitagliptin), with the azabicyclohexane enforcing optimal positioning of the oxadiazole for catalytic site engagement [5]. Molecular docking studies reveal that the oxadiazole nitrogen forms a salt bridge with Glu205 and Glu206 residues in DPP-4, while the bicyclic amine protonates to interact with Tyr547 [5]. This dual interaction yields IC50 values of ~4.3 nM for advanced analogs (e.g., compound 9a), surpassing neogliptin’s potency (IC50 = 8.1 nM) [5]. Crucially, these hybrids exhibit >1,000-fold selectivity over off-target proteases DPP-8/9, minimizing adverse effects [5].
Table 3: Physicochemical Profile of 1-(3-Methyl-1,2,4-oxadiazol-5-yl)-2-azabicyclo[2.1.1]hexane
Parameter | Value | Source/Reference |
---|---|---|
Molecular formula | C8H11N3O | [3] |
Molecular weight | 165.19 g/mol | [4] |
Exact mass | 165.0900 Da | [3] |
Hydrogen bond donors | 1 (bridgehead NH) | [3] |
Hydrogen bond acceptors | 3 | [3] |
LogP (calculated) | 1.2 | [4] |
Storage stability | 4°C (liquid form) | [7] |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7